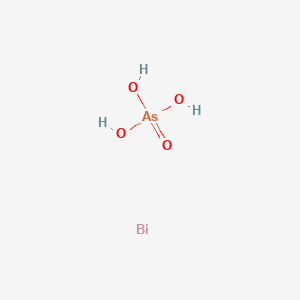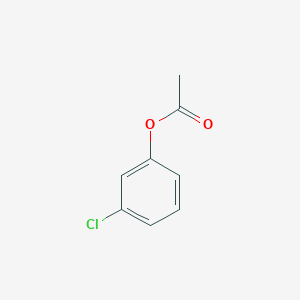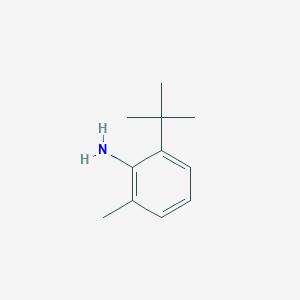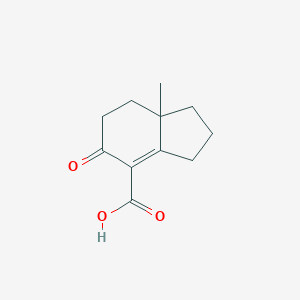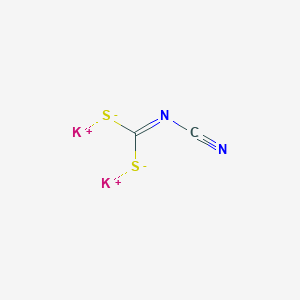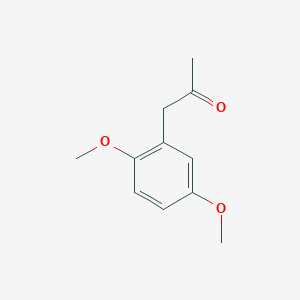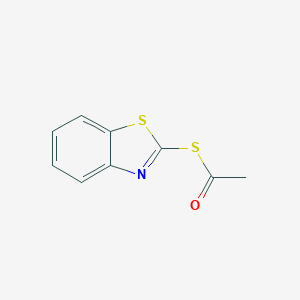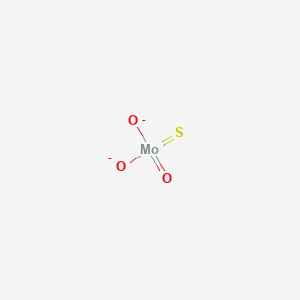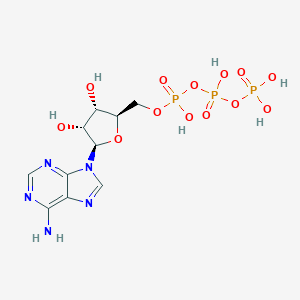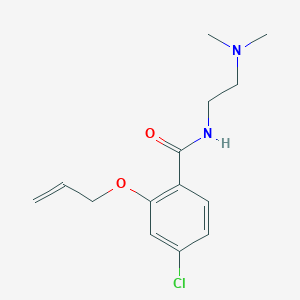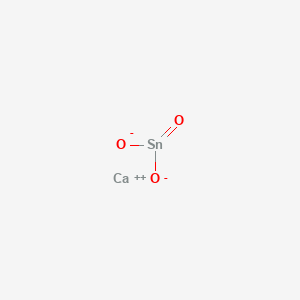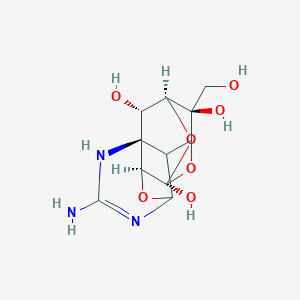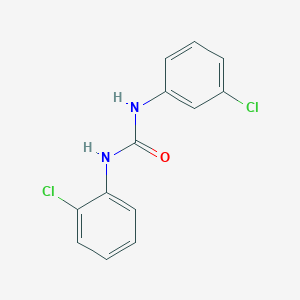
1-(2-Chlorophenyl)-3-(3-chlorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorophenyl)-3-(3-chlorophenyl)urea, also known as Diuron, is a herbicide that is widely used in agriculture to control weed growth. It was first introduced in the 1950s and has since become one of the most commonly used herbicides in the world. Diuron is classified as a non-selective herbicide, meaning it can kill a wide range of plants, including both broadleaf and grassy weeds.
Wirkmechanismus
The mechanism of action of 1-(2-Chlorophenyl)-3-(3-chlorophenyl)urea involves the inhibition of photosynthesis in plants. It works by binding to the D1 protein in the photosystem II complex, which is responsible for the transfer of electrons during photosynthesis. This results in the disruption of the electron transport chain, leading to the production of reactive oxygen species and ultimately, the death of the plant.
Biochemische Und Physiologische Effekte
1-(2-Chlorophenyl)-3-(3-chlorophenyl)urea has been shown to have a range of biochemical and physiological effects on plants. It can inhibit the growth of roots and shoots, reduce chlorophyll content, and decrease photosynthetic activity. In addition, 1-(2-Chlorophenyl)-3-(3-chlorophenyl)urea can cause oxidative stress in plants, leading to the production of reactive oxygen species and damage to cellular membranes.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Chlorophenyl)-3-(3-chlorophenyl)urea has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, making it a cost-effective option for researchers. In addition, its mechanism of action is well understood, making it a useful tool for studying photosynthesis and oxidative stress in plants.
However, there are also limitations to the use of 1-(2-Chlorophenyl)-3-(3-chlorophenyl)urea in lab experiments. It is a non-selective herbicide, meaning it can kill a wide range of plants, including those that are not the target of the experiment. This can make it difficult to study the effects of 1-(2-Chlorophenyl)-3-(3-chlorophenyl)urea on specific plant species. In addition, the use of 1-(2-Chlorophenyl)-3-(3-chlorophenyl)urea in lab experiments may not accurately reflect its impact on the environment, as factors such as soil type and weather conditions can affect its effectiveness.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Chlorophenyl)-3-(3-chlorophenyl)urea. One area of interest is the development of new herbicides that are more selective and less harmful to the environment. In addition, research is needed to better understand the impact of 1-(2-Chlorophenyl)-3-(3-chlorophenyl)urea on non-target plant species and the environment as a whole. Finally, there is a need for research on the development of new methods for controlling weed growth that are more sustainable and environmentally friendly.
Synthesemethoden
The synthesis of 1-(2-Chlorophenyl)-3-(3-chlorophenyl)urea involves the reaction of 2-chloroaniline with 3-chloroaniline in the presence of phosgene and a base such as sodium hydroxide. The resulting product is then purified and crystallized to obtain pure 1-(2-Chlorophenyl)-3-(3-chlorophenyl)urea. The synthesis of 1-(2-Chlorophenyl)-3-(3-chlorophenyl)urea is relatively simple and can be carried out on a large scale, making it a cost-effective herbicide.
Wissenschaftliche Forschungsanwendungen
1-(2-Chlorophenyl)-3-(3-chlorophenyl)urea has been extensively studied for its herbicidal properties and its impact on the environment. It has been shown to be effective in controlling weed growth in a variety of crops, including cotton, soybeans, and sugarcane. In addition, research has shown that 1-(2-Chlorophenyl)-3-(3-chlorophenyl)urea can be used in combination with other herbicides to increase their effectiveness.
Eigenschaften
CAS-Nummer |
13208-21-4 |
|---|---|
Produktname |
1-(2-Chlorophenyl)-3-(3-chlorophenyl)urea |
Molekularformel |
C13H10Cl2N2O |
Molekulargewicht |
281.13 g/mol |
IUPAC-Name |
1-(2-chlorophenyl)-3-(3-chlorophenyl)urea |
InChI |
InChI=1S/C13H10Cl2N2O/c14-9-4-3-5-10(8-9)16-13(18)17-12-7-2-1-6-11(12)15/h1-8H,(H2,16,17,18) |
InChI-Schlüssel |
DHCWGPFKKFJIKV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC(=CC=C2)Cl)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC(=CC=C2)Cl)Cl |
Piktogramme |
Irritant; Environmental Hazard |
Synonyme |
1-(2-chlorophenyl)-3-(3-chlorophenyl)urea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




